molecular formula C10H10BrIN2 B8156202 5-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8156202
M. Wt: 365.01 g/mol
InChI Key: YHVVSVHKBRGVSN-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H10BrIN2 It is a derivative of pyrrolo[2,3-b]pyridine, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

The synthesis of 5-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 1-isopropyl-1H-pyrrolo[2,3-b]pyridine. The reaction conditions often include the use of bromine and iodine in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

5-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds. Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for kinase inhibitors and other bioactive molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to cell signaling pathways and the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

5-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

    5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Contains a triisopropylsilanyl group, which can influence its solubility and stability.

    5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: Has an ethyl group instead of an isopropyl group, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-bromo-3-iodo-1-propan-2-ylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIN2/c1-6(2)14-5-9(12)8-3-7(11)4-13-10(8)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVVSVHKBRGVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1N=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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